N-(1-phenylethyl)-4-pyridinecarbothioamide
Übersicht
Beschreibung
N-(1-phenylethyl)-4-pyridinecarbothioamide, also known as SR-8993, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioamides and is a potent and selective inhibitor of the neuronal voltage-gated sodium channel Nav1.7.
Wirkmechanismus
N-(1-phenylethyl)-4-pyridinecarbothioamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. By inhibiting this channel, this compound reduces the influx of sodium ions into neurons, which in turn reduces the transmission of pain signals. The selectivity of this compound for Nav1.7 is important, as other sodium channels play important roles in normal physiological processes, and inhibiting them could lead to unwanted side effects.
Biochemical and Physiological Effects:
In addition to its potential as a pain medication, this compound has been shown to have other effects on the body. It has been found to reduce the excitability of neurons in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy. This compound has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-phenylethyl)-4-pyridinecarbothioamide is its high selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain and other physiological processes. However, one limitation of this compound is its relatively low potency compared to other Nav1.7 inhibitors. This means that higher concentrations of the compound may be needed to achieve the desired effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-phenylethyl)-4-pyridinecarbothioamide. One area of interest is the development of more potent Nav1.7 inhibitors based on the structure of this compound. Another area of research is the exploration of the compound's potential as a treatment for neurological disorders such as epilepsy. Finally, more research is needed to determine the potential of this compound as an anticancer agent, and to understand the mechanisms by which it inhibits cancer cell growth.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-4-pyridinecarbothioamide has been shown to be a promising compound for the treatment of pain. Nav1.7 is a sodium channel that plays a crucial role in the transmission of pain signals from peripheral nerves to the central nervous system. Inhibiting this channel has been shown to reduce pain sensation in animal models. This compound has been found to be a highly selective inhibitor of Nav1.7, making it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)pyridine-4-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-11H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFABXFQLPNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.